Mutant IDH1 Inhibition Potency: TC-E 5008 vs. AGI-5198 and ML309
TC-E 5008 demonstrates a balanced inhibition profile against the two most common IDH1 mutants, with Ki values of 120 nM for R132C and 190 nM for R132H [1]. In comparison, the early probe AGI-5198 exhibits IC50 values of 160 nM for R132C and 70 nM for R132H, representing a less balanced mutant coverage [2]. ML309 is a highly selective R132H inhibitor (IC50 = 96 nM) but lacks robust R132C activity [3]. The quantitative difference in R132C inhibition—120 nM for TC-E 5008 vs. 160 nM for AGI-5198 and minimal activity for ML309—makes TC-E 5008 the preferred tool when studying cellular models harboring the R132C mutation, such as HT1080 fibrosarcoma cells.
| Evidence Dimension | Inhibitory potency against IDH1 R132C mutant |
|---|---|
| Target Compound Data | Ki = 120 nM |
| Comparator Or Baseline | AGI-5198 IC50 = 160 nM; ML309 IC50 > 10,000 nM (selective for R132H) |
| Quantified Difference | TC-E 5008 shows 1.33-fold higher potency than AGI-5198; ML309 shows negligible R132C activity |
| Conditions | Biochemical enzyme inhibition assay, NADPH consumption, purified recombinant IDH1 proteins |
Why This Matters
Researchers studying the R132C IDH1 mutation require an inhibitor with validated potency; TC-E 5008 provides the most potent and well-characterized option among early-generation probes.
- [1] Baisong Zheng, Yuan Yao, Zhen Liu, Lisheng Deng, Justin L. Anglin, Hong Jiang, B. V. Venkataram Prasad, Yongcheng Song. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase. ACS Med. Chem. Lett. 2013, 4, 6, 542–546. View Source
- [2] Rohle D, et al. An inhibitor of mutant IDH1 delays growth and promotes differentiation of glioma cells. Science. 2013, 340, 626–630. View Source
- [3] Davis MI, et al. Biochemical, cellular, and biophysical characterization of a potent inhibitor of mutant isocitrate dehydrogenase IDH1. J. Biol. Chem. 2014, 289, 13717–13725. View Source
